molecular formula C8H10N2OS B13614116 2-Pyridineacetamide, 4-methoxythio- CAS No. 31329-86-9

2-Pyridineacetamide, 4-methoxythio-

Cat. No.: B13614116
CAS No.: 31329-86-9
M. Wt: 182.25 g/mol
InChI Key: ZLCXVOBIFUBEKC-UHFFFAOYSA-N
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Description

2-Pyridineacetamide, 4-methoxythio- is an organic compound with the molecular formula C8-H10-N2-O-S and a molecular weight of 182.26 . This compound is characterized by the presence of a pyridine ring substituted with an acetamide group and a methoxythio group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridineacetamide, 4-methoxythio- involves several steps. One common method includes the alkylation of a pyridine derivative with a suitable haloacetamide in the presence of a base such as potassium phosphate monohydrate . The intermediate product is then subjected to further reactions to introduce the methoxythio group.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pyridineacetamide, 4-methoxythio- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methoxythio group to a thiol group.

    Substitution: The methoxythio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxythio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Pyridineacetamide, 4-methoxythio- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Pyridineacetamide, 4-methoxythio- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Pyridineacetamide, 4-methoxythio- include:

  • 2-Pyridineacetamide, 4-methylthio-
  • 2-Pyridineacetamide, 4-ethoxythio-

Comparison

Compared to its analogs, 2-Pyridineacetamide, 4-methoxythio- is unique due to the presence of the methoxythio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

31329-86-9

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

2-(4-methoxypyridin-2-yl)ethanethioamide

InChI

InChI=1S/C8H10N2OS/c1-11-7-2-3-10-6(4-7)5-8(9)12/h2-4H,5H2,1H3,(H2,9,12)

InChI Key

ZLCXVOBIFUBEKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)CC(=S)N

Origin of Product

United States

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